Cabozantinib N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N-[4-(6,7-dimethoxy-1-oxidoquinolin-1-ium-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O6/c1-36-24-15-21-22(16-25(24)37-2)32(35)14-11-23(21)38-20-9-7-19(8-10-20)31-27(34)28(12-13-28)26(33)30-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,30,33)(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJJTKYQXXLFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621681-63-7 | |
| Record name | 1,1-Cyclopropanedicarboxamide, N-(4-((6,7-dimethoxy-1-oxido-4-quinolinyl)oxy)phenyl)-N'-(4-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621681637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-((6,7-DIMETHOXY-1-OXIDO-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUOROPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX6L2LD4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Pathways and Biotransformation Kinetics of Cabozantinib N Oxide Formation
Characterization of Cytochrome P450 Enzymes in N-Oxidation
The N-oxidation of cabozantinib (B823) is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics.
Predominant Role of CYP3A4 in Cabozantinib N-oxide Generation
Extensive in vitro studies have unequivocally identified CYP3A4 as the principal enzyme responsible for the metabolism of cabozantinib, including the formation of this compound. nih.govnih.govtermedia.pldrugbank.com Research using human liver microsomes and recombinant human CYP enzymes has demonstrated that CYP3A4 exhibits the most significant activity in oxidizing cabozantinib. nih.govnih.gov In fact, a neutralizing antibody against CYP3A4 was found to inhibit the formation of this compound by over 80%. europa.eueuropa.eu
Significant correlations have been established between the activity of CYP3A4 and the generation of cabozantinib metabolites, including the N-oxide. nih.govresearchgate.net When comparing the metabolic capabilities of various human recombinant CYPs, CYP3A4 was the most efficient in generating three key metabolites: this compound, desmethyl cabozantinib, and monohydroxy cabozantinib. nih.gov The substantial expression of CYP3A4 in the human liver further underscores its dominant role in the biotransformation of cabozantinib. nih.govnih.gov
Modulatory Effects of Cytochrome b5 on CYP-Mediated N-Oxidation
Cytochrome b5 (cyt b5), a heme-containing protein located in the endoplasmic reticulum, has been shown to significantly influence the metabolic activity of CYP enzymes, particularly CYP3A4, in the context of cabozantinib oxidation. nih.govnih.gov The presence of cyt b5 stimulates the CYP3A4-catalyzed formation of all cabozantinib metabolites. nih.govnih.gov
Investigation of Other Enzyme Systems in Metabolite Formation
While CYP3A4 is the primary enzyme involved, other enzyme systems have been investigated for their contribution to cabozantinib metabolism. Studies with various human recombinant CYPs revealed that besides CYP3A4, only a few other isoforms, namely CYP1A1, CYP1B1, and CYP3A5, were capable of oxidizing cabozantinib. nih.gov However, their contribution to the formation of this compound is minimal, with less than 1% of its generation attributed to these other CYPs. nih.gov
Specifically, CYP1A1 was found to produce monohydroxy cabozantinib, and CYP1B1 generated desmethyl cabozantinib. nih.gov The activity of these two enzymes was not affected by the presence of cytochrome b5. nih.gov While CYP2C9 has been mentioned as a minor contributor to the formation of the N-oxide metabolite, the overwhelming evidence points to CYP3A4 as the key player. drugbank.compharmgkb.org Other enzyme systems like flavin-containing mono-oxygenases (FMOs) and aldehyde oxidase were also studied, but the primary oxidative pathway remains attributed to the CYP system. nih.gov
Kinetic Parameters Governing this compound Formation
The formation of this compound follows specific kinetic principles that describe the rate of the enzymatic reaction and the enzyme's affinity for the substrate.
Saturation Kinetics and Substrate Inhibition Phenomena
In the context of CYP3A4-mediated metabolism, the formation of this compound exhibits hyperbolic, or Michaelis-Menten, kinetics. nih.gov This indicates that as the concentration of cabozantinib increases, the rate of N-oxide formation also increases until it reaches a maximum velocity (Vmax), at which point the enzyme is saturated with the substrate. nih.gov
The presence of cytochrome b5 not only increases the rate of cabozantinib oxidation but also affects the kinetic parameters. nih.gov With cyt b5, a higher concentration of cabozantinib is needed to reach half of the maximal velocity, as indicated by a tripling of the K0.5 value. nih.gov This suggests potential allosteric effects influencing the catalysis. nih.gov
Interestingly, while the formation of this compound and desmethyl cabozantinib follows standard saturation kinetics, the generation of the monohydroxy cabozantinib metabolite is subject to substrate inhibition. nih.gov
The following table summarizes the kinetic parameters for the formation of this compound by CYP3A4, both in the absence and presence of cytochrome b5.
| Enzyme System | Metabolite | Kinetic Model | Km (μM) | Vmax (pmol/min/pmol CYP) |
| CYP3A4 | This compound | Michaelis-Menten | 11.0 ± 1.5 | 1.8 ± 0.1 |
| CYP3A4 + cyt b5 | This compound | Michaelis-Menten | 33.6 ± 5.0 | 8.8 ± 0.6 |
Data derived from in vitro studies with recombinant enzymes.
Pharmacokinetic Profile and Systemic Disposition of Cabozantinib N Oxide
Relative Systemic Exposure of Cabozantinib (B823) N-oxide in Biological Fluids
The systemic exposure of Cabozantinib N-oxide has been quantified relative to its parent drug, cabozantinib, providing insights into its presence and potential activity in the body.
Plasma Area Under the Curve (AUC) Ratios Relative to Parent Drug
Studies have consistently identified this compound as one of the main metabolites of cabozantinib circulating in human plasma. fda.goveuropa.eueuropa.eudra.gov.pkeuropa.euhres.ca In a human mass balance study, this compound was one of eight identified metabolites in the plasma of healthy male subjects following a single oral administration of [14C]-cabozantinib. fda.gov
The mean exposure of this compound relative to the parent drug, cabozantinib, has been reported with some variability across different analyses. One report indicates that the mean metabolite exposure ratio, calculated as the Area Under the Curve (AUC) of the metabolite divided by the AUC of the parent drug (AUC0-t (metabolite)/AUC0-t (parent)), was 15.0%. fda.gov Another study presented comparable relative plasma exposures determined by LC-MS/MS analysis, where this compound represented 4.9% of the exposure of cabozantinib and its major metabolites. nih.gov
Further research has shown that four major metabolites, including this compound, were present in plasma at exposures greater than 10% of the parent drug. europa.eueuropa.eudra.gov.pkeuropa.euhres.ca Specifically, two non-conjugated metabolites, this compound and an amide cleavage product, each represent less than 10% of the total drug-related plasma exposure. europa.eueuropa.eudra.gov.pkeuropa.eumedsafe.govt.nzipsen.com It is important to note that this compound possesses less than 1% of the on-target kinase inhibition potency of the parent cabozantinib. fda.goveuropa.eueuropa.eudra.gov.pkeuropa.eumedsafe.govt.nzipsen.com
| Metabolite | Mean Exposure Ratio (AUCmetabolite/AUCparent) | Relative Plasma Radioactivity Exposure (Analyte AUC0-t/Total AUC0-t) |
|---|---|---|
| This compound | 15.0% fda.gov | 7% nih.gov |
Elimination Routes and Excretory Pathways of the N-Oxide Metabolite
The elimination of cabozantinib and its metabolites, including this compound, occurs through both fecal and urinary excretion. fda.govdrugbank.comnih.gov Following a single dose of radiolabeled cabozantinib in healthy volunteers, approximately 81% of the total administered radioactivity was recovered over a 48-day period, with 54% found in feces and 27% in urine. fda.goveuropa.eueuropa.eu
Cabozantinib is extensively metabolized, and this compound is one of 17 individual metabolites identified in plasma, urine, and feces. nih.gov The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. europa.eueuropa.eueuropa.euipsen.comdrugbank.comeuropa.eunih.gov In vitro studies using a neutralizing antibody to CYP3A4 demonstrated an inhibition of this compound formation by over 80%. europa.eueuropa.eueuropa.eueuropa.eu CYP2C9 plays a minor role in its formation. europa.eueuropa.eudrugbank.com Research has also indicated that cytochrome b5 can stimulate the oxidation of cabozantinib to this compound, particularly in the presence of CYP3A4. nih.gov
Inter-individual Variability in this compound Pharmacokinetics
Significant inter-individual variability has been observed in the pharmacokinetics of cabozantinib, which can, in turn, affect the exposure levels of its metabolites, including this compound. fda.gov In healthy subjects, the inter-subject variability (%CV) for cabozantinib exposure (AUC) after a single dose ranged from 27% to 55%. fda.gov In cancer patients receiving repeated doses, this variability for AUC was between 38% and 43%. fda.gov
Factors that can contribute to this variability include differences in the activity of metabolizing enzymes like CYP3A4. medsafe.govt.nz Since CYP3A4 is the primary enzyme responsible for the formation of this compound, genetic polymorphisms and the presence of co-administered drugs that inhibit or induce CYP3A4 can lead to inter-individual differences in the plasma concentrations of this metabolite. medsafe.govt.nznih.gov Furthermore, cabozantinib is primarily eliminated via the hepatic route, and patients with mild to moderate hepatic impairment are recommended to be closely monitored, suggesting that liver function can be a source of pharmacokinetic variability. europa.eumedsafe.govt.nz
Pharmacological and Biological Activity Assessment of Cabozantinib N Oxide
In Vitro Potency Evaluation against Receptor Tyrosine Kinases
The in vitro potency of Cabozantinib (B823) N-oxide has been evaluated against several key receptor tyrosine kinases (RTKs) to determine its intrinsic inhibitory activity compared to the parent compound, Cabozantinib.
Comparative Inhibition of MET, VEGFR2, and Associated Kinase Targets
Research indicates that Cabozantinib N-oxide is significantly less potent than Cabozantinib in inhibiting key RTKs. nih.gov In biochemical assays, the inhibitory activity of this compound was found to be more than 10 times weaker than Cabozantinib against MET, VEGFR2, and RET. nih.gov
One study provided specific IC₅₀ values, which represent the concentration of an inhibitor required to block 50% of the enzyme's activity. For Cabozantinib, the IC₅₀ values for MET, RET, and VEGFR2 were 2 nM, 8 nM, and 14 nM, respectively. In stark contrast, the IC₅₀ values for this compound against the same kinases were 190 nM for MET and 140 nM for VEGFR2, with activity against RET being even weaker at over 1000 nM. mdpi.com Another report described the IC₅₀ of this compound for MET phosphorylation as 187 nM and for VEGFR2 as 40 nM. fda.gov
The following table summarizes the comparative in vitro inhibitory potency of Cabozantinib and this compound against key kinase targets.
| Compound | Target Kinase | IC₅₀ (nM) |
| Cabozantinib | MET | 2 mdpi.com |
| VEGFR2 | 14 mdpi.com | |
| RET | 8 mdpi.com | |
| This compound | MET | 190 mdpi.com |
| VEGFR2 | 140 mdpi.com | |
| RET | >1000 mdpi.com |
This table presents a summary of the half-maximal inhibitory concentration (IC₅₀) values for Cabozantinib and its N-oxide metabolite against key receptor tyrosine kinases.
Assessment of Cellular Effects and Functional Consequences
The reduced in vitro potency of this compound translates to diminished effects at the cellular level. While Cabozantinib effectively inhibits cellular processes driven by its target kinases, such as cell proliferation and migration, its N-oxide metabolite demonstrates significantly less activity. tga.gov.au Studies have shown that this compound possesses poor to no inhibitory activity on MET autophosphorylation and has limited anti-proliferative effects in tumor cell lines. tga.gov.au
The formation of this compound is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9. drugbank.compharmgkb.org The presence of cytochrome b₅ has been shown to stimulate the CYP3A4-catalyzed formation of this compound. nih.gov
Advanced Analytical Methodologies for the Quantitative Determination of Cabozantinib N Oxide
Development and Validation of Chromatographic-Mass Spectrometric Assays
The quantitative analysis of Cabozantinib (B823) N-oxide largely relies on liquid chromatography coupled with mass spectrometry (LC-MS), which offers high sensitivity and specificity. The development of these assays involves meticulous optimization of chromatographic conditions and mass spectrometric parameters to achieve clear separation from the parent drug and other metabolites, and to ensure accurate detection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS stands as a primary tool for the simultaneous determination of Cabozantinib and Cabozantinib N-oxide. nih.gov This advanced technique provides high throughput and enhanced sensitivity, which is essential for therapeutic drug monitoring and pharmacokinetic research. frontiersin.org
One such method utilized a Waters-ACQUITY UPLC BEH C18 column for chromatographic separation, with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid. frontiersin.org The total run time for this analysis was a brief 3.0 minutes. frontiersin.org Another sensitive LC-MS/MS method for the concurrent estimation of Cabozantinib and its N-oxide metabolite in rat plasma was developed using a Waters Atlantics C18 column. nih.gov The mass spectrometry was performed in positive ionization mode with multiple reaction monitoring (MRM). nih.gov
The sample preparation for these analyses typically involves a straightforward protein precipitation step. frontiersin.org For instance, acetonitrile is added to plasma samples to precipitate proteins, followed by centrifugation to separate the supernatant for injection into the UPLC-MS/MS system. frontiersin.org
High-Performance Liquid Chromatography (HPLC) Coupled with Detection Systems
While UPLC-MS/MS is frequently employed, High-Performance Liquid Chromatography (HPLC) coupled with various detection systems also plays a significant role in the analysis of Cabozantinib and its metabolites. These methods are validated to ensure they meet the stringent requirements for pharmaceutical analysis.
For instance, a high-performance liquid chromatography mass spectrometry method was developed to quantify Cabozantinib in human plasma. nih.gov This method used a Phenomenex synergy polar reverse phase column and a gradient of 0.1% formic acid in acetonitrile and water over a 5-minute run time. nih.gov Detection was carried out on a quadrupole mass spectrometer with electrospray, positive-mode ionization. nih.gov
Analytical Performance Characteristics
The validation of any analytical method is paramount to ensure the reliability and accuracy of the data it generates. For this compound, these methods are assessed for several key performance characteristics in accordance with regulatory guidelines.
Method Specificity, Sensitivity, and Linearity
Specificity is demonstrated by the absence of interfering peaks from endogenous plasma components at the retention time of this compound. In one study, the analysis of six different blank plasma samples showed no significant interference. nih.gov
Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably measured. For a UPLC-MS/MS method, the LLOQ for this compound was established at 4 ng/mL. frontiersin.org
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A validated LC-MS/MS method demonstrated good linearity for this compound over a concentration range of 0.525 to 2100 ng/mL. nih.gov Another study showed excellent linearity with a correlation coefficient (r²) greater than 0.99 for each analyte. frontiersin.org
Accuracy, Precision, and Stability in Biological Matrices
Accuracy and Precision are critical for the reliability of the method. Intra-day and inter-day precision are evaluated to assess the closeness of agreement between a series of measurements. For a UPLC-MS/MS method, the intra-day coefficient of variation for this compound ranged from 3.1% to 5.4%, and the inter-day coefficient of variation was between 4.2% and 6.7%. frontiersin.org The accuracy for the same method was reported to be within ±15% for both intra-day and inter-day measurements. frontiersin.org Another LC-MS/MS method showed acceptable intra- and inter-batch precision and accuracy for biological sample analysis. nih.gov
Stability of this compound in biological samples under various storage and handling conditions is also thoroughly investigated. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at -80°C. For example, one study confirmed the stability of the analytes under these conditions. frontiersin.org Another study reported that plasma samples were stable for at least 3 months at -80°C and for 4 hours at room temperature. nih.gov
Application in Preclinical and Clinical Pharmacokinetic Studies
The quantitative determination of this compound is crucial for understanding the complete pharmacokinetic profile of cabozantinib, as it is a major metabolite. Advanced analytical methodologies, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), have been instrumental in characterizing the formation, distribution, and elimination of this metabolite in both preclinical and clinical settings.
Detailed Research Findings
Preclinical Pharmacokinetics:
A significant application of these analytical methods is demonstrated in preclinical pharmacokinetic studies in animal models. In one such study using Sprague-Dawley rats, a sensitive and specific LC-MS/MS method was developed for the simultaneous quantification of cabozantinib and its primary metabolite, this compound, in rat plasma. nih.govbepls.com This method allowed for a detailed investigation into the pharmacokinetic properties of both compounds following oral administration of cabozantinib. nih.gov
The study revealed important characteristics of this compound's behavior. While the parent drug, cabozantinib, exhibited dose-proportional pharmacokinetics, its metabolite, this compound, displayed distinct nonlinear elimination pharmacokinetics. nih.gov This resulted in a greater than dose-proportional increase in exposure (as measured by the area under the plasma concentration-time curve, or AUC) for the N-oxide metabolite as the dose of cabozantinib was increased. nih.gov Such findings are critical in preclinical stages for predicting potential accumulation and safety margins of metabolites at different dosing levels.
The validated LC-MS/MS method for this rat study demonstrated good linearity over a specific concentration range for this compound. nih.gov
Table 1: LC-MS/MS Method Parameters for this compound in Rat Plasma
| Parameter | Value | Reference |
| Analytical Method | Liquid Chromatography-tandem mass spectrometry (LC-MS/MS) | nih.gov |
| Biological Matrix | Rat Plasma | nih.gov |
| Linearity Range | 0.525–2100 ng/mL | nih.gov |
| Ionization Mode | Positive Ionization with Multiple Reaction Monitoring (MRM) | nih.gov |
Clinical Pharmacokinetics:
In human studies, this compound (also referred to as XL184 N-oxide or EXEL-5162) has been consistently identified as a major circulating metabolite following oral administration of cabozantinib. fda.govnih.govtga.gov.au It is primarily formed through the metabolic action of the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govdrugbank.commdpi.com Validated LC-MS/MS methods have been essential for quantifying its presence in human plasma to support clinical trials. fda.govnih.gov
Pharmacokinetic data from a human mass balance study identified this compound as one of the principal metabolites. fda.gov The mean exposure to this compound was found to be approximately 15% of the parent cabozantinib exposure (based on the ratio of their respective AUC values). fda.gov This level of exposure underscores the importance of monitoring the metabolite in clinical pharmacokinetic assessments.
Table 2: Summary of this compound Pharmacokinetic Findings
| Study Type | Species | Key Findings | Reference |
| Preclinical | Sprague-Dawley Rat | - Simultaneous LC-MS/MS quantification with parent drug. - Showed obvious nonlinear elimination pharmacokinetics. - Greater than dose-proportional increases in exposure with increasing cabozantinib dose. | nih.gov |
| Clinical | Human | - Identified as a major metabolite (XL184 N-oxide). - Mean exposure (AUC) is ~15% relative to parent cabozantinib. - Formed primarily by CYP3A4. - Poor to no clinically relevant inhibitory activity compared to parent drug. | fda.govtga.gov.au |
Research on the Biological and Toxicological Significance of Cabozantinib N Oxide
Implications of Metabolite Activity for Therapeutic Efficacy and Safety Profile
The plasma exposure of Cabozantinib (B823) N-oxide is also relatively low, constituting less than 10% of the total drug-related exposure in plasma. europa.eueuropa.eu Following a single dose of radiolabelled cabozantinib, the N-oxide metabolite (referred to as EXEL-5162) accounted for approximately 7% of the total radioactivity exposure in plasma. researchgate.netcolab.ws Given its low potency and minor plasma concentration relative to the parent drug, Cabozantinib N-oxide is not considered a significant contributor to the clinical activity of cabozantinib. fda.gov
The minimal activity of this compound implies that its formation represents a detoxification and clearance pathway for the parent drug. Its limited pharmacological potency means it is unlikely to contribute to either the therapeutic effects or the on-target adverse event profile associated with the more active parent compound. fda.govfda.gov
| Compound | Relative Plasma Exposure (AUC) | VEGFR2 (KDR) IC50 | MET IC50 | Potency vs. Parent Compound |
|---|---|---|---|---|
| Cabozantinib | 27.2% | 0.035 nM | 1.8 nM | N/A |
| This compound | 6.5% | 40 nM | 187 nM | <1% |
Potential for Drug-Drug Interactions Mediated by Metabolite Formation
The formation of this compound is a key step in the metabolism of cabozantinib, and this process is susceptible to drug-drug interactions (DDIs). Cabozantinib is metabolized primarily by the cytochrome P450 enzyme CYP3A4. drugbank.comnih.govmedcraveonline.com In vitro studies have confirmed the predominant role of CYP3A4, showing that a neutralizing antibody against this enzyme inhibited the formation of this compound by over 80%. europa.eueuropa.eueuropa.eu To a lesser extent, CYP2C9 may also contribute to its formation. drugbank.compharmgkb.org Research has also shown that cytochrome b5 can stimulate the CYP3A4-catalyzed formation of cabozantinib metabolites, including the N-oxide. researchgate.netnih.gov
Due to this metabolic pathway, the plasma concentration of cabozantinib, and consequently the rate of N-oxide formation, can be significantly altered by co-administration of drugs that inhibit or induce CYP3A4. patsnap.com
CYP3A4 Inhibitors : Strong inhibitors of CYP3A4, such as ketoconazole, decrease the metabolism of cabozantinib. europa.eunih.gov This reduces the formation of this compound and other metabolites, leading to a significant increase in the plasma concentration and exposure (AUC) of the parent drug. fda.govdrugs.com This increased exposure to the active parent drug can heighten the risk of toxicities.
CYP3A4 Inducers : Conversely, strong inducers of CYP3A4, such as rifampin, accelerate the metabolism of cabozantinib. semanticscholar.orgnih.gov This leads to increased clearance of the parent drug and a marked decrease in its plasma exposure, which can potentially reduce its therapeutic efficacy. semanticscholar.orgnih.gov This process involves an increased rate of conversion of cabozantinib to its metabolites, including this compound.
Therefore, the potential for DDIs is primarily mediated by the effect of other drugs on the CYP3A4 enzyme, which directly impacts the plasma levels of the pharmacologically active parent compound, cabozantinib, by altering its rate of conversion to less active metabolites like this compound. drugs.comnih.gov
| Enzyme/Modulator | Role in N-oxide Formation | Effect of Interaction | Impact on Cabozantinib Levels |
|---|---|---|---|
| CYP3A4 | Primary metabolic enzyme europa.eunih.gov | Inhibition (e.g., by ketoconazole) drugs.com | Increase fda.gov |
| CYP3A4 | Primary metabolic enzyme europa.eunih.gov | Induction (e.g., by rifampin) nih.gov | Decrease nih.gov |
| CYP2C9 | Minor metabolic enzyme drugbank.compharmgkb.org | Minimal effect on overall metabolism europa.eu | Not clinically significant |
| Cytochrome b5 | Stimulates CYP3A4 activity nih.gov | Enhances N-oxide formation nih.gov | May contribute to clearance |
Structural Alerts and Potential Toxicological Considerations
In toxicological assessments, a "structural alert" refers to a chemical substructure within a molecule that is known to be associated with potential toxicity, such as genotoxicity or carcinogenicity. For this compound (also referred to as metabolite M1 in some reports), evaluations have not identified significant structural alerts for genotoxicity. europa.eu
Given its low abundance in plasma, poor inhibitory activity, and the absence of findings in standard genotoxicity assays, this compound is not considered to pose a significant toxicological risk. tga.gov.aueuropa.eu
Compound Name Reference Table
| Name | Other Designations |
| Cabozantinib | XL184 |
| This compound | EXEL-5162, M1 |
| Ketoconazole | - |
| Rifampin | - |
Synthetic Chemistry Approaches for Cabozantinib N Oxide As a Research Standard
Methodologies for Laboratory-Scale Synthesis of Cabozantinib (B823) N-oxide
The laboratory synthesis of Cabozantinib N-oxide as a research standard typically involves the direct oxidation of the parent drug, Cabozantinib. This process converts the quinoline (B57606) nitrogen atom of Cabozantinib into its corresponding N-oxide. The primary method employed is chemical oxidation using a suitable oxidizing agent.
The general synthetic approach involves dissolving Cabozantinib in an appropriate organic solvent, followed by the addition of an oxidizing agent. The reaction is monitored for completion, after which the product is isolated and purified to yield the analytical standard.
Key Oxidation Reagents:
Peroxy acids: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the N-oxidation of heterocyclic compounds like quinolines. researchgate.net The reaction is typically carried out in a chlorinated solvent, such as dichloromethane.
Other Peroxides: Other oxidizing agents, such as hydrogen peroxide or sodium perborate (B1237305) tetrahydrate, can also be utilized for this transformation. google.com
A patent for Cabozantinib metabolites describes a general method where the N-oxide can be prepared by reacting Cabozantinib with an oxidizing agent like a peroxide or a peracid. google.com For instance, the synthesis can be performed by reacting Cabozantinib with sodium perborate tetrahydrate. google.com Studies on the metabolism of Cabozantinib have confirmed that its oxidation, leading to metabolites including the N-oxide, is a key pathway. nih.govmdpi.comnih.gov
Table 7.1: Reagents and Conditions for Laboratory Synthesis of this compound
| Oxidizing Agent | Typical Solvent | General Conditions |
|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform | Reaction performed at controlled temperatures (e.g., 0°C to room temperature). researchgate.net |
| Sodium perborate tetrahydrate | Organic solvent mixture | Reaction conditions may involve elevated temperatures to facilitate the reaction. google.com |
Following the reaction, purification is critical to ensure the high purity required for an analytical standard. This is commonly achieved through chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Strategies for Isotopic Labeling of the N-Oxide Metabolite
Isotopically labeled analytical standards are indispensable for quantitative bioanalysis, particularly in mass spectrometry-based assays where they are used as internal standards. The synthesis of isotopically labeled this compound generally follows a two-step strategy:
Synthesis of Labeled Cabozantinib: An isotopic label, such as Deuterium (B1214612) (²H or D) or Carbon-13 (¹³C), is incorporated into the Cabozantinib molecule. For instance, Deuterium-labeled Cabozantinib, such as Cabozantinib-d4 (Cyclopropane-ring-d4) or Cabozantinib-d6, can be prepared via custom synthesis. simsonpharma.comaxios-research.com For Carbon-14 (¹⁴C) labeling, a precursor like [¹⁴C]-4-aminophenol can be used in the synthesis of the Cabozantinib core structure. google.com General synthetic methods for incorporating deuterium into organic molecules are well-established in the art. google.com
Oxidation to Labeled N-oxide: The isotopically labeled Cabozantinib is then subjected to the N-oxidation reaction described in section 7.1 to produce the labeled this compound.
This approach ensures that the isotopic label is retained in the final metabolite standard. The use of stable isotope-labeled standards, such as [D4]-Cabozantinib, is crucial for correcting for matrix effects and variations in sample processing during the quantitation of Cabozantinib in biological matrices like human plasma by LC-MS/MS. nih.gov
Characterization and Quality Control of Analytical Reference Standards
The identity, purity, and concentration of this compound analytical reference standards must be rigorously confirmed. Manufacturers and suppliers provide a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data compliant with regulatory guidelines. synzeal.comcleanchemlab.comdaicelpharmastandards.com
The quality control process involves a suite of analytical techniques to confirm the structure and assess the purity of the synthesized compound.
Structural Characterization:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition (C₂₈H₂₄FN₃O₆) of this compound. pharmaceresearch.com LC-MS/MS is also a key technique for both identification and quantification. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule and confirm structural features. daicelpharmastandards.com
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for determining the purity of the reference standard. researchgate.net It is used to quantify the main peak corresponding to this compound and to detect and quantify any impurities. google.com
The reference standard is essential for various applications, including analytical method development, method validation (AMV), and as a quality control (QC) sample in the analysis of Cabozantinib and its metabolites in pharmaceutical products and biological samples. axios-research.comsynzeal.comcleanchemlab.com
Table 7.2: Analytical Techniques for Characterization and Quality Control
| Technique | Purpose | Information Provided |
|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Confirms the chemical structure and connectivity of atoms. daicelpharmastandards.com |
| Mass Spectrometry (MS) | Structural Confirmation & Identification | Provides molecular weight and elemental composition. daicelpharmastandards.compharmaceresearch.com |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Confirms the presence of key functional groups. daicelpharmastandards.com |
| HPLC | Purity and Quantitative Analysis | Determines the purity of the standard and quantifies impurities. researchgate.netgoogle.com |
Q & A
Q. What methodologies are recommended for identifying and characterizing Cabozantinib N-oxide in pharmacokinetic studies?
Answer:
- Analytical Techniques : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity and specificity. Ren et al. validated a method with a lower limit of quantification (LLOQ) of 1 ng/mL in rat plasma, optimizing chromatographic conditions (e.g., C18 column, gradient elution) to separate this compound from its parent compound and matrix interferences .
- Validation Parameters : Include linearity (1–1000 ng/mL), precision (<15% CV), accuracy (85–115%), and recovery (>80%) using stable isotope-labeled internal standards .
- Structural Confirmation : Pair LC-MS/MS with nuclear magnetic resonance (NMR) spectroscopy to confirm the N-oxide moiety, particularly in synthetic or isolated samples .
Q. How does this compound contribute to the metabolic profile of Cabozantinib, and what enzymes are involved?
Answer:
- Metabolic Pathway : this compound is the primary oxidative metabolite formed via CYP3A4-mediated oxidation. In vitro studies using human liver microsomes (HLM) showed >80% inhibition of metabolite formation with CYP3A4-neutralizing antibodies, while other CYP isoforms (e.g., CYP2C9) had minimal impact (<20% reduction) .
- Pharmacokinetic Relevance : Monitor metabolite-to-parent ratios in plasma to assess CYP3A4 activity, especially in drug-drug interaction studies .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the impact of physiological variables (e.g., food, pH) on this compound bioavailability?
Answer:
- Study Design :
- Crossover Trials : Compare pharmacokinetic parameters (AUC, Cmax) in fasted vs. fed states. Nguyen et al. demonstrated that Cabozantinib absorption decreases by 29% when taken with food, indirectly affecting N-oxide formation .
- pH Modulation : Use proton pump inhibitors (e.g., esomeprazole) to simulate gastric pH variations and assess metabolite stability via simulated gastric fluid (SGF) assays .
- Animal Models : Employ rodent models with controlled diets and serial blood sampling to correlate in vivo metabolite levels with LC-MS/MS data .
Q. What strategies resolve contradictions in this compound’s mutagenic potential across in vitro and in vivo models?
Answer:
- Data Reconciliation :
- In Vitro Assays : Conduct Ames tests with metabolic activation (S9 fraction) to assess mutagenicity. Note that high concentrations in vitro may not reflect in vivo exposure .
- In Vivo Follow-Up : Perform micronucleus tests in rodents at clinically relevant doses. Discrepancies may arise due to species-specific metabolic rates or detoxification pathways.
- Mechanistic Studies : Use CRISPR-engineered CYP3A4 knockout models to isolate the metabolite’s direct effects versus parent drug contributions .
Q. How can researchers optimize analytical methods for simultaneous quantification of Cabozantinib and its N-oxide metabolite in complex biological matrices?
Answer:
- Method Development :
- Matrix Effects : Pre-treat plasma samples with protein precipitation (acetonitrile) or solid-phase extraction (SPE) to reduce ion suppression in LC-MS/MS .
- Column Selection : Utilize hydrophilic interaction liquid chromatography (HILIC) columns to improve retention of polar metabolites like N-oxides.
- Cross-Validation : Compare results with orthogonal techniques (e.g., high-resolution mass spectrometry) to confirm specificity .
Q. What experimental frameworks are recommended for studying this compound’s role in drug resistance mechanisms?
Answer:
- Resistance Models :
- Cell Line Development : Generate Cabozantinib-resistant cancer cell lines (e.g., renal cell carcinoma) via chronic exposure and profile metabolite accumulation using LC-MS/MS .
- Transcriptomic Analysis : Perform RNA sequencing to identify upregulated efflux transporters (e.g., P-glycoprotein) that may export N-oxide.
- Inhibitor Co-Treatment : Test resistance reversal with CYP3A4 inhibitors (e.g., ketoconazole) to link metabolite formation to resistance .
Methodological Guidelines
- Data Reporting : Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) by separating experimental details (e.g., synthesis protocols) into supplementary materials while emphasizing novel findings in the main text .
- Ethical Compliance : Ensure metabolite safety studies follow OECD guidelines for genotoxicity testing, with explicit disclaimers for non-clinical use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
